1-Chloro-5-fluoro-4-iodo-2-methylbenzene

CAS No.: 1126424-32-5

Cat. No.: VC3015383

Molecular Formula: C7H5ClFI

Molecular Weight: 270.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1126424-32-5 |

|---|---|

| Molecular Formula | C7H5ClFI |

| Molecular Weight | 270.47 g/mol |

| IUPAC Name | 1-chloro-5-fluoro-4-iodo-2-methylbenzene |

| Standard InChI | InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |

| Standard InChI Key | JRGNNZOCANCPLM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)F)I |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)F)I |

Introduction

Chemical Identity and Structural Properties

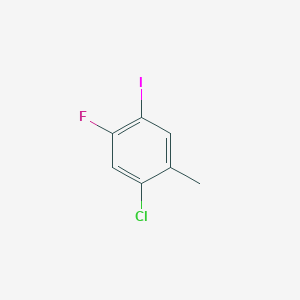

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is identified by the CAS Registry Number 1126424-32-5. It possesses a well-defined chemical structure with specific substituents arranged around a benzene ring. The molecular formula is C7H5ClFI, corresponding to a molecular weight of 270.47 g/mol.

The compound features a benzene ring with four substituents: chlorine at position 1, fluorine at position 5, iodine at position 4, and a methyl group at position 2. This specific arrangement contributes to its distinctive chemical behavior and applications in organic synthesis.

Table 1: Chemical Identity Parameters of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene

| Parameter | Value |

|---|---|

| IUPAC Name | 1-chloro-5-fluoro-4-iodo-2-methylbenzene |

| CAS Registry Number | 1126424-32-5 |

| Molecular Formula | C7H5ClFI |

| Molecular Weight | 270.47 g/mol |

| Standard InChI | InChI=1S/C7H5ClFI/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3 |

| Standard InChIKey | DBVOEHYVILXJJR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C(=C1)Cl)I)F |

The physical and chemical properties of this compound are influenced by the electronic and steric effects of its substituents. Fluorine, being highly electronegative, exerts a strong electron-withdrawing effect through induction. Chlorine demonstrates both inductive and resonance effects, while iodine, with its larger atomic radius, exhibits greater polarizability and serves as an excellent leaving group in many reactions.

Synthesis Methods

The synthesis of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One effective method utilizes aryl iodides as intermediates, where arylhydrazines react with iodine in the presence of a base such as cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired iodinated product.

A general synthetic approach may involve the following sequential steps:

-

Starting with an appropriately substituted toluene derivative (providing the methyl group)

-

Introducing the chlorine substituent through chlorination using N-chlorosuccinimide or chlorine gas

-

Incorporating the fluorine atom via electrophilic fluorination using specialized fluorinating reagents

-

Adding the iodine substituent through iodination with iodine monochloride or molecular iodine

The specific sequence of these steps may vary depending on reactivity patterns and desired regioselectivity. Reaction conditions, including temperature, solvent choice, and catalysts, must be carefully controlled to achieve high yields and purity.

Chemical Reactivity Profile

The reactivity of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene is largely determined by the electronic and steric effects of its substituents. The compound participates in several types of chemical reactions, influenced by the nature of the halogen substituents on the benzene ring.

The iodine substituent is particularly reactive in coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, due to its excellent leaving group ability. These reactions are valuable in forming carbon-carbon bonds, making the compound useful in the synthesis of complex organic molecules.

Table 2: Reactivity Patterns of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene

| Reaction Type | Reactive Site | General Conditions | Potential Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Iodine position | Pd catalyst, boronic acid, base | Construction of biaryl compounds |

| Sonogashira Coupling | Iodine position | Pd/Cu catalyst, terminal alkyne | Formation of alkynylated aromatics |

| Nucleophilic Aromatic Substitution | Fluorine position | Strong nucleophile, elevated temperature | Selective functionalization |

| Benzylic Functionalization | Methyl group | Various oxidants or radical initiators | Diverse functional group introduction |

The fluorine substituent, due to its high electronegativity, stabilizes negative charges and influences the electronic distribution within the molecule. This affects the reactivity in nucleophilic aromatic substitution reactions, where electron-withdrawing groups enhance reactivity by stabilizing reaction intermediates.

Applications in Scientific Research

1-Chloro-5-fluoro-4-iodo-2-methylbenzene is widely used in scientific research due to its versatility in synthetic organic chemistry. It participates in several types of chemical reactions, including electrophilic aromatic substitution, which is influenced by the nature of substituents on the benzene ring.

Key applications include:

-

Building Block in Organic Synthesis: The compound serves as an important intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals.

-

Medicinal Chemistry Development: Halogenated compounds like 1-Chloro-5-fluoro-4-iodo-2-methylbenzene contribute to the development of novel pharmaceutical agents. The differential reactivity of the halogen substituents allows for selective functionalization in drug design.

-

Materials Science Applications: Research on halogenated aromatic compounds highlights their importance in materials science, contributing to advancements in polymers, electronic materials, and functional coatings.

-

Study of Reaction Mechanisms: The compound provides a model system for investigating the influence of multiple halogen substituents on reactivity patterns and mechanistic pathways.

The versatility of this compound in research applications stems from the possibility of selective transformations at different positions, guided by the electronic and steric properties of the substituents.

Structural Comparisons with Related Compounds

Comparing 1-Chloro-5-fluoro-4-iodo-2-methylbenzene with structurally related compounds provides insights into structure-activity relationships and highlights the impact of specific substitution patterns on chemical properties.

Table 3: Comparison with Related Halogenated Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference from Reference |

|---|---|---|---|---|

| 1-Chloro-5-fluoro-4-iodo-2-methylbenzene | 1126424-32-5 | C7H5ClFI | 270.47 g/mol | Reference compound |

| 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene | Not available | C7H4BrClFI | 349.36 g/mol | Additional bromine at position 3 |

| 4-Chloro-1-iodo-2-methylbenzene | 23399-70-4 | C7H6ClI | 252.48 g/mol | Absence of fluorine substituent |

| 1-Chloro-5-fluoro-3-iodo-2-methylbenzene | Not available | C7H5ClFI | 270.47 g/mol | Iodine at position 3 instead of 4 |

| 1-Bromo-5-chloro-4-iodo-2-methylbenzene | 1349718-82-6 | C7H5BrClI | 331.38 g/mol | Bromine instead of fluorine |

Recent Research Developments

Research on halogenated aromatic compounds like 1-Chloro-5-fluoro-4-iodo-2-methylbenzene continues to evolve, with recent developments focusing on:

-

Advanced Synthetic Methodologies: Development of more efficient and selective methods for introducing multiple halogen substituents onto aromatic rings.

-

Catalytic Applications: Exploration of the compound's utility in transition metal-catalyzed transformations, leveraging the differential reactivity of halogen substituents.

-

Medicinal Chemistry Investigations: Studies on the potential biological activities of derivatives based on this scaffold, particularly in the context of drug discovery.

-

Green Chemistry Approaches: Research on more environmentally friendly methods for synthesizing and utilizing halogenated aromatic compounds in chemical processes.

These research trends underscore the continuing relevance of 1-Chloro-5-fluoro-4-iodo-2-methylbenzene in both fundamental and applied chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume